molecular formula C9H4Cl2FN B2364922 4,8-Dichloro-5-fluoroquinoline CAS No. 1065093-06-2

4,8-Dichloro-5-fluoroquinoline

Cat. No.: B2364922
CAS No.: 1065093-06-2
M. Wt: 216.04
InChI Key: RBJHJXKPRAVFHN-UHFFFAOYSA-N
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Description

4,8-Dichloro-5-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4Cl2FN. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the quinoline ring, which can significantly influence its chemical properties and reactivity.

Mechanism of Action

Target of Action

4,8-Dichloro-5-fluoroquinoline is a type of fluoroquinolone . The primary targets of fluoroquinolones are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolones, including this compound, inhibit DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork .

Biochemical Pathways

The action of this compound affects the DNA synthesis pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA, an essential step in DNA replication . This disruption leads to the cessation of DNA replication and ultimately bacterial death .

Pharmacokinetics

They are metabolized in the liver and excreted via the kidneys . These properties contribute to their bioavailability and therapeutic efficacy .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA synthesis, the compound prevents bacteria from replicating, leading to their eventual death . This makes this compound and other fluoroquinolones effective antibacterial agents .

Action Environment

The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. These include the pH and ion concentration of the environment, which can affect the compound’s absorption and distribution . Additionally, the presence of resistant bacterial strains can impact the efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-5-fluoroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,8-dichloroquinoline with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dichloro-5-fluoroquinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Amino or thioquinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

4,8-Dichloro-5-fluoroquinoline has several applications in scientific research, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly in the development of antimicrobial and anticancer agents.

    Biological Studies: The compound is used in studies investigating the mechanisms of action of quinoline-based drugs and their interactions with biological targets.

    Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Comparison with Similar Compounds

  • 4,7-Dichloroquinoline
  • 5,6,7,8-Tetrachloroquinoline
  • 5,7,8-Trifluoroquinoline

Comparison: 4,8-Dichloro-5-fluoroquinoline is unique due to the specific positioning of chlorine and fluorine atoms on the quinoline ring. This positioning can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of fluorine at the 5-position can enhance its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4,8-dichloro-5-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-5-3-4-13-9-6(11)1-2-7(12)8(5)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJHJXKPRAVFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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